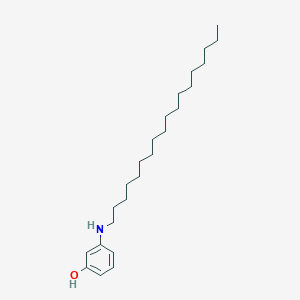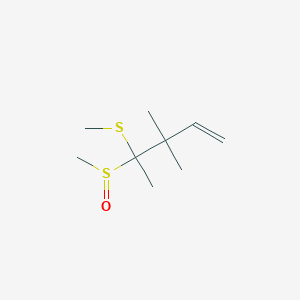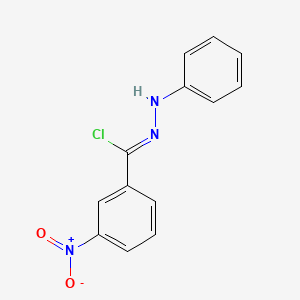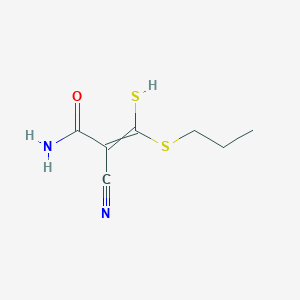
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- is a chemical compound with a unique structure that includes a propenamide backbone, a cyano group, a mercapto group, and a propylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a propenamide derivative with a cyano group and a mercapto group, followed by the introduction of a propylthio group. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and yield. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- involves its interaction with specific molecular targets and pathways. The cyano group can interact with nucleophilic sites in enzymes or receptors, while the mercapto group can form covalent bonds with thiol groups in proteins. The propylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenamide, 2-cyano-3-mercapto-3-(phenylthio)-
- 2-Propenamide, 2-cyano-3-mercapto-3-(methylthio)-
- 2-Propenamide, 2-cyano-3-mercapto-3-(methoxy)-
Uniqueness
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- is unique due to the presence of the propylthio group, which can influence its chemical reactivity and biological activity. This structural feature can provide distinct advantages in terms of solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
65882-50-0 |
|---|---|
Formule moléculaire |
C7H10N2OS2 |
Poids moléculaire |
202.3 g/mol |
Nom IUPAC |
2-cyano-3-propylsulfanyl-3-sulfanylprop-2-enamide |
InChI |
InChI=1S/C7H10N2OS2/c1-2-3-12-7(11)5(4-8)6(9)10/h11H,2-3H2,1H3,(H2,9,10) |
Clé InChI |
XDECEMYCEHBCGR-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(=C(C#N)C(=O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


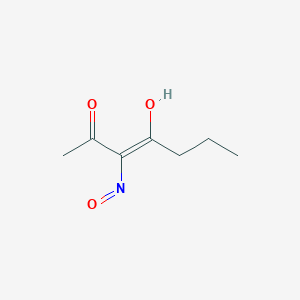
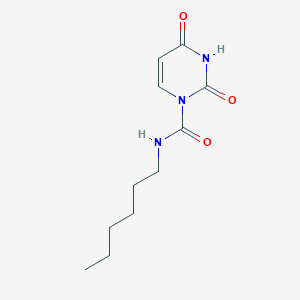
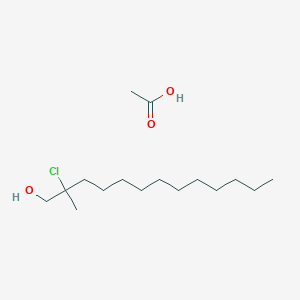
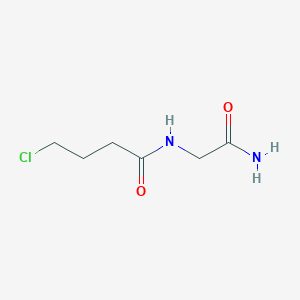
![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)

